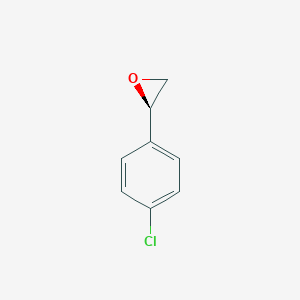

(R)-4-CHLOROSTYRENE OXIDE

概述

描述

纳洛酮苯甲酰腙是一种合成的有机化合物,以其与阿片受体的相互作用而闻名。 它因其药理特性而被广泛研究,特别是它作为各种阿片受体上的混合激动剂/拮抗剂的作用 .

化学反应分析

Nucleophilic Ring-Opening Reactions

The strained oxirane ring in (R)-4-chlorostyrene oxide facilitates electrophilic reactivity, making it susceptible to nucleophilic attack. Key reactions include:

-

Water/Hydrolase-Mediated Hydrolysis :

In aqueous acidic or basic conditions, the epoxide undergoes hydrolysis to form vicinal diols. Enzymatic hydrolysis by epoxide hydrolases produces (R)-4-chlorostyrene glycol with stereochemical retention . -

Amine/Thiol Additions :

Nucleophiles like cysteamine attack the less substituted carbon of the epoxide, forming β-amino alcohols or thioethers. For example: -

Grignard Reagents :

Organometallic reagents like RMgX open the epoxide ring to yield secondary alcohols, retaining the (R)-configuration at the stereocenter.

Enzymatic Epoxidation and Oxidation

Styrene monooxygenases (SMOs) catalyze the enantioselective epoxidation of 4-chlorostyrene to this compound with >99% enantiomeric excess (ee) . Key parameters for this biotransformation include:

| Substrate | Conversion (%) | ee (%) | Yield (%) |

|---|---|---|---|

| 4-Chlorostyrene | >99 | >99 | 92 |

This enzymatic process is scalable and avoids racemization .

Electrophilic Reactivity and Protein Adduction

This compound reacts with nucleophilic residues in proteins (e.g., cysteine, lysine), leading to covalent adducts. In CYP2E1 transgenic cells, it induces:

-

Glutathione (GSH) Depletion :

Cellular GSH levels drop to 71.2% of control within 3 hours . -

Protein Adduct Formation :

Radioactivity assays show significant binding to cellular proteins (2.27 nmol/mg) .

Comparative Reactivity with Halogenated Styrene Oxides

The electrophilicity of this compound is influenced by the para-chloro substituent. Kinetic data for cysteamine adduct formation:

| Oxide | Rate Constant (, min) |

|---|---|

| Styrene oxide | 13.4 ± 1.88 |

| 4-Fluorostyrene oxide | 15.7 ± 1.57 |

| 4-Chlorostyrene oxide | 16.1 ± 2.08 |

| 4-Bromostyrene oxide | 29.3 ± 3.19 |

The chloro-substituted oxide exhibits intermediate reactivity, correlating with its cytotoxicity in cellular assays .

Metabolic Activation and Toxicity

CYP2E1-mediated oxidation of 4-chlorostyrene to its oxide drives toxicity pathways:

| Parameter | Value (4-Chlorostyrene) |

|---|---|

| 38.5 ± 0.97 pmol/min/mg | |

| 39.4 ± 1.44 μM | |

| 0.98 ± 0.04 mL/min/mg |

The bioactivation index () for 4-chlorostyrene oxide is 15.8 ± 2.03, reflecting its moderate metabolic liability .

科学研究应用

Microbial Metabolism

(R)-4-Chlorostyrene oxide is primarily studied for its role in the biodegradation of chlorinated compounds. It serves as a substrate for various microorganisms, particularly within the genus Pseudomonas.

Key Findings :

- Pseudomonas fluorescens ST can utilize 4-chlorostyrene and its oxide in co-metabolic processes. The strain can convert 4-chlorostyrene into phenylacetaldehyde through styrene monooxygenase and styrene oxide isomerase pathways, demonstrating its potential for bioremediation applications .

Case Study: Co-Metabolic Transformation

- A study investigated the co-metabolic transformation of 4-chlorostyrene using Pseudomonas fluorescens ST. The results indicated significant improvements in product yield:

| Parameter | Value |

|---|---|

| Initial Concentration of 4-Cl-Styrene | 88 mM (2202 μmol) |

| Total Styrene Added | 1570 μmol (76.6–79.2 mM) |

| Co-product Yield | 6.7 g/L after 451 h |

The study achieved a product concentration approximately 1.4 times higher than previous efforts while reducing the reaction time significantly .

Environmental Bioremediation

The compound's ability to be metabolized by specific bacterial strains positions it as a candidate for environmental cleanup strategies targeting chlorinated pollutants. Research indicates that optimizing environmental conditions such as pH and nutrient availability can enhance biodegradation efficiency .

Toxicological Assessments

Research has also focused on the potential toxic effects of this compound on human health and ecological systems. A human health risk assessment indicated moderate toxicity levels, necessitating further studies to explore its effects comprehensively.

作用机制

纳洛酮苯甲酰腙通过与阿片受体(包括μ受体、δ受体和κ受体)相互作用发挥作用。它是一种混合激动剂/拮抗剂,这意味着它可以根据环境激活和抑制这些受体。 该化合物调节受体信号传导途径,包括环AMP途径和细胞外信号调节激酶,从而导致各种生理效应 .

相似化合物的比较

纳洛酮苯甲酰腙在作为不同阿片受体上的激动剂和拮抗剂方面独一无二。类似的化合物包括:

纳洛酮: 主要是阿片拮抗剂。

纳曲酮: 另一种阿片拮抗剂,作用时间更长。

丁丙诺啡: μ受体的部分激动剂和κ受体的拮抗剂。

纳洛酮苯甲酰腙的混合激动剂/拮抗剂特性使其在阿片受体功能和潜在治疗应用的研究中特别有价值。

准备方法

纳洛酮苯甲酰腙通过一系列涉及纳洛酮和苯甲酰肼的化学反应合成。 合成路线通常涉及纳洛酮与苯甲酰肼在受控条件下反应以形成所需的化合物 . 工业生产方法可能包括优化反应条件以最大限度地提高产率和纯度,但有关大规模生产的具体细节尚未公开。

生物活性

(R)-4-Chlorostyrene oxide is a chiral compound with significant biological activity, particularly in microbial metabolism and potential applications in environmental bioremediation. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Chemical Formula : C₈H₇ClO

- Molecular Weight : 154.59 g/mol

- CAS Number : 97466-49-4

Biological Activity Overview

This compound is primarily studied for its role in the biodegradation of chlorinated compounds. It acts as a substrate for various microorganisms, particularly within the genus Pseudomonas. The compound's biological activity can be categorized into several key areas:

-

Microbial Metabolism :

- Pseudomonas fluorescens ST has been shown to utilize 4-chlorostyrene and its oxide in co-metabolic processes. This strain can convert 4-chlorostyrene into phenylacetaldehyde through styrene monooxygenase and styrene oxide isomerase pathways, demonstrating its potential for bioremediation applications .

- Toxicity and Environmental Impact :

- Inhibition Mechanisms :

Case Study 1: Co-Metabolic Transformation

A study investigated the co-metabolic transformation of 4-chlorostyrene using Pseudomonas fluorescens ST. Key findings include:

- Experimental Setup : Cultures were incubated with varying concentrations of styrene and 4-chlorostyrene.

- Results : The study achieved a product concentration of approximately 6.7 g/L after 451 hours, with significant improvements in yield compared to previous studies .

| Parameter | Value |

|---|---|

| Initial Concentration of 4-Cl-Styrene | 88 mM (2202 μmol) |

| Total Styrene Added | 1570 μmol (76.6–79.2 mM) |

| Co-product Yield | 6.7 g/L after 451 h |

Case Study 2: Toxicological Assessment

A human health risk assessment was conducted to evaluate the potential toxic effects of this compound:

- Findings : The compound exhibited moderate toxicity levels, necessitating further studies to explore its effects on human health and ecological systems .

Research Findings

Recent investigations have highlighted several critical aspects of this compound's biological activity:

- Biodegradation Efficiency : The efficiency of biodegradation processes involving this compound can be enhanced by optimizing environmental conditions such as pH, temperature, and nutrient availability.

- Chirality Effects : The specific chirality of this compound contributes to its unique interaction with microbial enzymes, affecting both degradation pathways and toxicity profiles .

属性

IUPAC Name |

(2S)-2-(4-chlorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWLXNDOMYKTAD-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455310 | |

| Record name | (S)-2-(4-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97466-49-4, 21019-51-2 | |

| Record name | 4-Chlorostyrene oxide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097466494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-(4-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(4-chlorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROSTYRENE OXIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659109YM0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you explain how (S)-4-chlorostyrene oxide is produced using biocatalysts, as mentioned in the research?

A1: The research highlights the use of styrene monooxygenase (SMO) from Marinobacterium litorale for the production of optically pure (S)-4-chlorostyrene oxide. [] SMO is a biocatalyst, meaning it's an enzyme that facilitates chemical reactions within living organisms. The researchers cloned and expressed SMO in Escherichia coli bacteria, essentially turning them into tiny factories for (S)-4-chlorostyrene oxide. The engineered E. coli were able to convert 4-chlorostyrene into (S)-4-chlorostyrene oxide with high enantioselectivity (greater than 99% enantiomeric excess). [] This biocatalytic approach offers a sustainable and efficient alternative to traditional chemical synthesis methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。